![molecular formula C16H11BrN4 B601165 4-[(4-Bromophenyl)-(1,2,4-triazol-1-yl)methyl]benzonitrile CAS No. 143030-54-0](/img/structure/B601165.png)

4-[(4-Bromophenyl)-(1,2,4-triazol-1-yl)methyl]benzonitrile

Overview

Description

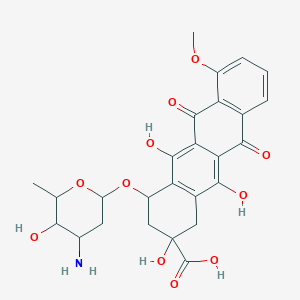

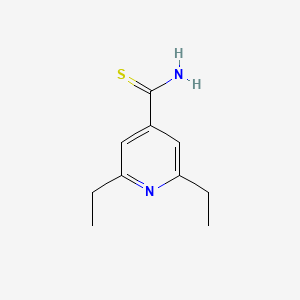

“4-[(4-Bromophenyl)-(1,2,4-triazol-1-yl)methyl]benzonitrile” is a chemical compound with the molecular formula C16H11BrN4. It has a molecular weight of 339.18900 . This compound is also known by its CAS Number 143030-54-0 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a bromophenyl group, a triazole ring, and a benzonitrile group . The exact structure can be confirmed by spectroscopic techniques like IR, 1H NMR, and Mass spectroscopy .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 339.18900 and a molecular formula of C16H11BrN4 . Other properties such as density, boiling point, melting point, and flash point are not available in the retrieved sources .

Scientific Research Applications

Synthesis and Chemical Properties "4-[(4-Bromophenyl)-(1,2,4-triazol-1-yl)methyl]benzonitrile" is a compound that can be synthesized through various chemical reactions, involving key intermediates like bromophenyl and triazolylmethyl groups. The synthesis of similar compounds has been explored to enhance the yield and efficiency of reactions in organic chemistry, focusing on green chemistry and practical applications in large-scale production. For example, Qiu et al. (2009) developed a practical method for the synthesis of 2-fluoro-4-bromobiphenyl, a compound with structural similarities, emphasizing the need for efficient, cost-effective, and environmentally friendly synthetic routes (Qiu et al., 2009).

Pharmacological and Biological Activities Compounds featuring the 1,2,4-triazole moiety, such as "this compound," exhibit a broad spectrum of biological activities. Research by Ohloblina highlights the antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities of 1,2,4-triazole derivatives. This underscores the compound's potential as a scaffold for developing new therapeutic agents (Ohloblina).

Advanced Materials and Applications Triazole derivatives, including structures similar to "this compound," find applications in advanced materials science. Prozorova and Pozdnyakov (2023) discussed the use of 1,2,4-triazole and its derivatives in creating proton-conducting membranes for fuel cells. These materials show promise for enhancing thermal stability, electrochemical stability, and ionic conductivity, critical factors for the development of high-performance fuel cell membranes (Prozorova & Pozdnyakov, 2023).

Mechanism of Action

Target of Action

The compound 4-((4-Bromophenyl)(1H-1,2,4-triazol-1-yl)methyl)benzonitrile is primarily used as an intermediate in the synthesis of Letrozole , an antineoplastic agent. Letrozole is known to target the aromatase enzyme, which plays a crucial role in the biosynthesis of estrogens .

Mode of Action

While the exact mode of action of this compound is not explicitly mentioned in the search results, it can be inferred from its use in the synthesis of Letrozole. Letrozole inhibits the aromatase enzyme, thereby reducing the production of estrogen. This is particularly useful in the treatment of certain types of breast cancer that grow in response to estrogen .

Biochemical Pathways

The compound likely affects the biochemical pathway involving the aromatase enzyme and the production of estrogen. By inhibiting the aromatase enzyme, it reduces the conversion of androgens to estrogens, leading to a decrease in estrogen levels. This can have downstream effects on various physiological processes that are regulated by estrogen, including the growth of certain types of breast cancer cells .

Pharmacokinetics

As an intermediate in the synthesis of letrozole, its pharmacokinetic properties may be similar to those of letrozole once it has been metabolized into its active form .

Result of Action

The primary result of the action of this compound, through its metabolite Letrozole, is the reduction of estrogen levels in the body. This can lead to the inhibition of the growth of estrogen-responsive breast cancer cells . Some 1,2,4-triazole hybrids have shown potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .

Action Environment

The action of this compound, like many pharmaceuticals, can be influenced by various environmental factors. These can include the pH and composition of the bodily fluids it is dissolved in, the presence of other drugs or substances, and individual patient factors such as age, sex, and overall health status . .

Properties

IUPAC Name |

4-[(4-bromophenyl)-(1,2,4-triazol-1-yl)methyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrN4/c17-15-7-5-14(6-8-15)16(21-11-19-10-20-21)13-3-1-12(9-18)2-4-13/h1-8,10-11,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDETYXLLKSEYOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)Br)N3C=NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

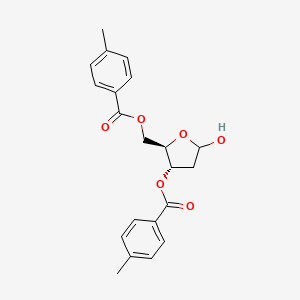

![[(2S,4S,5R)-2-Chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate](/img/structure/B601083.png)